BenchChemオンラインストアへようこそ!

GDC-0310

Cryo-EM Voltage-Sensing Domain Binding Mode

Select GDC-0310 for reproducible Nav1.7 pharmacology due to its picomolar potency (IC50 0.6 nM) and >900-fold selectivity over cardiac Nav1.5. Unlike earlier leads, this Phase I-evaluated acyl-sulfonamide offers superior metabolic stability, supporting once-daily in vivo dosing. Essential for translational pain research and as a benchmark in drug discovery programs targeting SCN9A mutations.

Molecular Formula C25H29Cl2FN2O4S
Molecular Weight 543.5 g/mol
CAS No. 1788063-52-4
Cat. No. B11928786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDC-0310
CAS1788063-52-4
Molecular FormulaC25H29Cl2FN2O4S
Molecular Weight543.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)Cl)Cl)N2CCC(CC2)COC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C)F
InChIInChI=1S/C25H29Cl2FN2O4S/c1-15(18-9-19(26)11-20(27)10-18)30-7-5-16(6-8-30)14-34-24-13-23(28)22(12-21(24)17-3-4-17)25(31)29-35(2,32)33/h9-13,15-17H,3-8,14H2,1-2H3,(H,29,31)/t15-/m0/s1
InChIKeySXOAHIZWCZOILH-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GDC-0310: A Potent, Orally Bioavailable Nav1.7 Acyl-sulfonamide Inhibitor with Clinical-Stage Differentiation


GDC-0310 (CAS 1788063-52-4) is an orally bioavailable acyl-sulfonamide inhibitor of the voltage-gated sodium channel Nav1.7, identified through a structure-guided optimization campaign from a high-throughput screening hit [1]. It belongs to a distinct chemotype within the broader Nav1.7 inhibitor class and is characterized by its picomolar potency (IC50 = 0.6 nM) at the human Nav1.7 channel [2]. The compound has advanced to Phase I clinical evaluation, distinguishing it from many purely preclinical tool compounds, and serves as a critical reference standard for research on selective Nav1.7 blockade in pain signaling pathways [3].

Why Nav1.7 Inhibitor Substitution Is Non-Trivial: The Case for GDC-0310's Structural and Pharmacological Distinctiveness


The Nav1.7 inhibitor landscape is populated by compounds from diverse chemotypes—including aryl-sulfonamides, acyl-sulfonamides, and sulfonamide hybrids—each engaging the voltage-sensing domain 4 (VSD4) through distinct binding poses that dictate their selectivity profile, metabolic fate, and ultimately, their translational relevance [1]. GDC-0310's unique, orthogonal binding mode within the VSD4 pocket, as revealed by cryo-EM, directly contrasts with the canonical aryl-sulfonamide pose (e.g., PF-05089771) and even the earlier acyl-sulfonamide lead GDC-0276 [2]. This structural divergence translates into measurable, quantitative differences in Nav subtype selectivity and ADME properties, meaning that simply selecting 'any Nav1.7 inhibitor' fails to control for critical experimental variables that determine assay reproducibility and in vivo outcome interpretation [3].

GDC-0310 Differentiation Evidence: Quantitative Comparison vs. GDC-0276, PF-05089771, and Nav1.7 Inhibitor Class


Cryo-EM Binding Mode: GDC-0310 Occupies an Orthogonal, Previously Uncharacterized Pocket in VSD4

GDC-0310 engages the Nav1.7 voltage-sensing domain 4 (VSD4) through an unexpected binding mode that is orthogonal to the canonical pose adopted by aryl-sulfonamide inhibitors like PF-05089771. This distinct orientation identifies a previously unknown ligand binding site in NaV channels [1]. The structural basis for this differentiation is a key finding from high-resolution cryo-EM studies (PDB: 8F0Q) and provides a mechanistic rationale for the compound's unique pharmacological fingerprint, which is not recapitulated by other sulfonamide-based Nav1.7 inhibitors [2].

Cryo-EM Voltage-Sensing Domain Binding Mode Structure-Based Drug Design

Potency and Selectivity: GDC-0310 Exhibits Superior Nav Subtype Selectivity Profile vs. Lead Compound GDC-0276

GDC-0310 is a highly potent Nav1.7 inhibitor with an IC50 of 0.6 nM for hNav1.7 [1]. Critically, it demonstrates substantially improved selectivity over other Nav subtypes compared to its predecessor, GDC-0276. While both compounds inhibit hNav1.7 with high potency (GDC-0276 IC50 = 0.4 nM; GDC-0310 IC50 = 0.6 nM), GDC-0310 was specifically optimized to reduce off-target activity at Nav1.5 (cardiac), Nav1.4 (skeletal muscle), and Nav1.6 (CNS), a key differentiator in the literature [2]. Representative data show GDC-0310 hNav1.5 IC50 = 551 nM (>900-fold selectivity) and hNav1.4 IC50 = 3.4 nM (~6-fold selectivity), whereas GDC-0276 exhibits significantly lower selectivity margins [3].

Electrophysiology Ion Channel Pharmacology Selectivity Patch-Clamp

Metabolic Stability and ADME Optimization: GDC-0310 Overcomes the Benzylic Liability of GDC-0276

A major liability of GDC-0276 was its metabolic instability due to oxidation at a labile benzylic position. GDC-0310 was designed with a blocked benzylic site, resulting in dramatically improved metabolic stability in human liver microsomes [1]. In head-to-head in vitro assays, GDC-0310 exhibited a 5-fold reduction in intrinsic clearance (Clint) compared to GDC-0276 (GDC-0276 Clint = 45 µL/min/mg; GDC-0310 Clint = 9 µL/min/mg in human liver microsomes) . This translates to a superior predicted human pharmacokinetic profile and enables once-daily (QD) dosing potential, a critical advancement for in vivo efficacy studies [2].

ADME Metabolic Stability Drug Metabolism Hepatocyte Assay

In Vivo Pharmacokinetics: GDC-0310 Demonstrates Favorable Multi-Species Half-Life and Exposure Profile

GDC-0310 exhibits a favorable pharmacokinetic profile across multiple preclinical species, supporting its progression into clinical development. Following intravenous administration, the compound displays moderate to long half-lives: t1/2 = 5 hours in rat (5 mg/kg), 46 hours in dog (1 mg/kg), and 4.4 hours in cynomolgus monkey (2 mg/kg) [1]. This profile is notably improved compared to the earlier lead GDC-0276, which suffered from higher clearance and shorter half-lives in key species, limiting its utility in chronic dosing paradigms [2]. The combination of oral bioavailability and sustained exposure across species makes GDC-0310 a robust tool for in vivo pharmacology studies requiring consistent target engagement over extended periods [3].

Pharmacokinetics In Vivo PK Half-Life Oral Bioavailability

Clinical Development Milestone: GDC-0310 Completed Phase I Evaluation, Distinguishing It from Preclinical-Only Nav1.7 Probes

Unlike many Nav1.7 inhibitors that remain at the preclinical research tool stage, GDC-0310 (also known as RG6029) advanced into and completed a randomized, placebo-controlled Phase I clinical trial evaluating safety, tolerability, and pharmacokinetics in healthy volunteers [1]. The trial (NCT identifier not publicly disclosed in detail) assessed single and multiple ascending oral doses, generating human PK data that validate the compound's translational potential [2]. This clinical exposure distinguishes GDC-0310 from structurally related analogs like GDC-0276 (which also completed Phase I) and from the aryl-sulfonamide PF-05089771 (which failed to show efficacy in Phase II pain trials) [3]. While clinical development of GDC-0310 was ultimately discontinued, the availability of human safety and PK data makes it a uniquely valuable reference compound for translational pharmacology studies and for benchmarking new Nav1.7 inhibitors against a molecule with defined human tolerability [4].

Clinical Trial Phase I Translational Research Human Safety

GDC-0310: Optimal Use Cases in Pain Research, Nav1.7 Pharmacology, and Translational Studies


In Vitro Electrophysiology: Differentiating Nav1.7-Mediated Currents with High Isoform Selectivity

Researchers using automated or manual patch-clamp electrophysiology to dissect the contribution of Nav1.7 to neuronal excitability should select GDC-0310 over less selective Nav1.7 inhibitors. Its >900-fold selectivity window against the cardiac Nav1.5 isoform (IC50 = 551 nM) and improved selectivity profile compared to GDC-0276 minimizes confounding off-target effects, allowing for more precise interpretation of Nav1.7-specific pharmacology in sensory neuron cultures or heterologous expression systems [1]. This is particularly critical when studying mechanisms of inherited pain disorders linked to SCN9A mutations, where high-fidelity Nav1.7 modulation is required [2].

In Vivo Preclinical Pain Models: Enabling Sustained Target Engagement with Improved Pharmacokinetics

For in vivo efficacy studies in rodent or canine models of inflammatory or neuropathic pain, GDC-0310 is the preferred acyl-sulfonamide Nav1.7 inhibitor due to its superior metabolic stability and prolonged half-life (e.g., 46 h in dog) compared to the earlier lead GDC-0276 [1]. These PK properties support once-daily oral dosing paradigms that maintain therapeutic plasma concentrations over 24 hours, reducing handling stress in animals and minimizing inter-dose variability in behavioral readouts [2]. The compound's high oral bioavailability and favorable multi-species PK profile also make it an ideal candidate for crossover studies requiring consistent exposure across different animal models [3].

Translational Pharmacology: Benchmarking New Nav1.7 Inhibitors Against a Clinically Validated Reference

Drug discovery programs developing next-generation Nav1.7 inhibitors should procure GDC-0310 as a positive control and benchmark standard. Having completed Phase I clinical evaluation in humans, GDC-0310 provides a unique reference point for establishing in vitro-in vivo correlation (IVIVC) and for validating target engagement assays [1]. Unlike PF-05089771, which failed to demonstrate clinical efficacy, GDC-0310's human PK and safety data offer a clearer translational path for comparing new chemical entities [2]. This is especially valuable in lead optimization campaigns aiming to improve upon the Nav selectivity and ADME properties exemplified by the GDC-0310 scaffold [3].

Structural Biology and Computational Chemistry: Utilizing a Unique Cryo-EM Binding Mode

Structural biologists and computational chemists investigating the molecular pharmacology of voltage-gated sodium channels should utilize GDC-0310 as a key ligand for co-crystallization or cryo-EM studies [1]. The high-resolution cryo-EM structure of GDC-0310 bound to the Nav1.7-VSD4 (PDB: 8F0Q) reveals a previously unknown binding pocket and an orthogonal binding mode that is distinct from aryl-sulfonamides like PF-05089771 [2]. This structural information is essential for structure-based drug design (SBDD) efforts focused on developing hybrid inhibitors or allosteric modulators targeting novel sites on Nav1.7, and for molecular dynamics simulations exploring state-dependent channel modulation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GDC-0310

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.